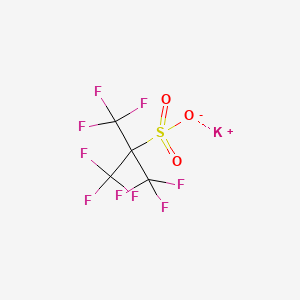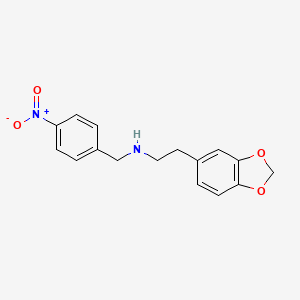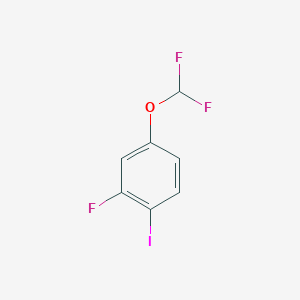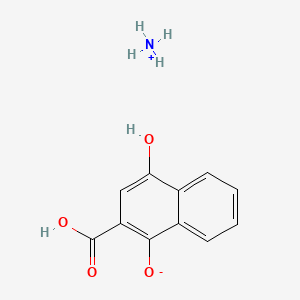![molecular formula C21H23FN2O4 B12500549 Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500549.png)
Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a propyl ester group, a fluorophenyl carbonyl group, and a morpholine ring attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoate Core: The benzoate core is synthesized by reacting 4-fluorobenzoic acid with propanol in the presence of a catalyst such as sulfuric acid to form propyl 4-fluorobenzoate.
Introduction of the Morpholine Ring: The propyl 4-fluorobenzoate is then reacted with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the morpholinyl benzoate intermediate.
Formation of the Final Compound: The intermediate is further reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and morpholine groups enhances its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can be compared with similar compounds such as:
Propyl 5-{[(3-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a different fluorine position on the phenyl ring.
Propyl 5-{[(4-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a chlorine atom instead of fluorine.
Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C21H23FN2O4 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
propyl 5-[(4-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H23FN2O4/c1-2-11-28-21(26)18-14-17(7-8-19(18)24-9-12-27-13-10-24)23-20(25)15-3-5-16(22)6-4-15/h3-8,14H,2,9-13H2,1H3,(H,23,25) |
Clave InChI |
MQYWGNGVCHMLFR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12500485.png)
![2-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12500489.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12500491.png)
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;hydrochloride](/img/structure/B12500499.png)
![(8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid](/img/structure/B12500507.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4-methylpyrimidine](/img/structure/B12500512.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12500513.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500522.png)
![Ethyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500524.png)
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500527.png)
